molecular formula C21H18F3N3O3 B11024740 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11024740
M. Wt: 417.4 g/mol
InChI Key: FMBYRORNRCQEBN-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound featuring a pyridazinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyridazine Ring Construction: The pyridazine ring is often constructed through cyclization reactions involving hydrazine derivatives and diketones.

    Functional Group Modifications:

    Benzylation: The benzyl group with a trifluoromethyl substituent is introduced via nucleophilic substitution reactions, often using benzyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and solvents that are both efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve alkyl halides and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one may exhibit various bioactivities, including antimicrobial, antiviral, and anticancer properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The indole and pyridazine rings may facilitate binding to specific proteins, influencing pathways involved in cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)phenyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: Similar structure but with a phenyl group instead of a benzyl group.

    5-Methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one: Lacks the methoxy groups at positions 7 and 8.

    7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-ol: Contains a hydroxyl group instead of a carbonyl group.

Uniqueness

The unique combination of methoxy, methyl, and trifluoromethyl groups in 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one confers distinct chemical and biological properties. These modifications can significantly influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C21H18F3N3O3/c1-26-16-9-18(30-3)17(29-2)8-14(16)15-10-25-27(20(28)19(15)26)11-12-5-4-6-13(7-12)21(22,23)24/h4-10H,11H2,1-3H3

InChI Key

FMBYRORNRCQEBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)C(F)(F)F)OC)OC

Origin of Product

United States

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